REACTION_CXSMILES
|
CO.C(=O)([O-])[O-].[K+].[K+].[C:9]([NH:12][C:13]([NH:15][C:16]1[CH:21]=[C:20]([N+:22]([O-:24])=[O:23])[CH:19]=[CH:18][C:17]=1[CH3:25])=[S:14])(=O)[CH3:10].BrCC([C:30]1[CH:31]=[N:32][CH:33]=[CH:34][CH:35]=1)=O>O>[CH3:25][C:17]1[CH:18]=[CH:19][C:20]([N+:22]([O-:24])=[O:23])=[CH:21][C:16]=1[NH:15][C:13]1[S:14][CH:10]=[C:9]([C:30]2[CH:31]=[N:32][CH:33]=[CH:34][CH:35]=2)[N:12]=1 |f:1.2.3|
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Name
|
|
Quantity
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1120 L
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Type
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reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
287 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
67 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
52 kg
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
692 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
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filtered
|
Type
|
WASH
|
Details
|
washed with water and diisopropylether
|
Type
|
CUSTOM
|
Details
|
The product was then dried in a tray drier at 45-50° C.
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Name
|
|
Type
|
|
Smiles
|
CC1=C(C=C(C=C1)[N+](=O)[O-])NC=1SC=C(N1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |